molecular formula C9H15N3 B13338414 6-(Butan-2-yl)-2-methylpyrimidin-4-amine

6-(Butan-2-yl)-2-methylpyrimidin-4-amine

Cat. No.: B13338414
M. Wt: 165.24 g/mol
InChI Key: ZPBRHQYQPANDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(sec-butyl)-2-methylpyrimidin-4-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a sec-butyl group at the 6th position and a methyl group at the 2nd position, making it a unique derivative of pyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(sec-butyl)-2-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-4,6-dichloropyrimidine with sec-butylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of chlorine atoms by the amine group.

Industrial Production Methods

Industrial production of 6-(sec-butyl)-2-methylpyrimidin-4-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(sec-butyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidine rings.

Scientific Research Applications

6-(sec-butyl)-2-methylpyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.

    Medicine: Pyrimidine derivatives, including 6-(sec-butyl)-2-methylpyrimidin-4-amine, are investigated for their potential therapeutic properties, such as antiviral, antibacterial, and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(sec-butyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA synthesis or repair, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylpyrimidin-4-amine: Lacks the sec-butyl group, making it less hydrophobic and potentially altering its biological activity.

    6-butyl-2-methylpyrimidin-4-amine: Contains a butyl group instead of a sec-butyl group, which may affect its steric and electronic properties.

    2,4-diaminopyrimidine: Lacks the methyl and sec-butyl groups, resulting in different chemical and biological properties.

Uniqueness

6-(sec-butyl)-2-methylpyrimidin-4-amine is unique due to the presence of both the sec-butyl and methyl groups, which confer distinct steric and electronic characteristics. These features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

6-butan-2-yl-2-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-4-6(2)8-5-9(10)12-7(3)11-8/h5-6H,4H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBRHQYQPANDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC(=N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.